![molecular formula C14H16N2O3 B7518077 Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B7518077.png)
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate, also known as BMPC or 3-Benzyloxy-1-methyl-4-pyrazolecarboxylic acid ethyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, this compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2, which are both involved in the inflammatory response. Additionally, this compound has also been found to exhibit antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate in lab experiments is its potential as a new drug candidate. This compound has been found to exhibit several promising properties, including antitumor, anti-inflammatory, antimicrobial, and antioxidant activity. Additionally, this compound is relatively easy to synthesize, making it a readily available compound for research purposes. However, one of the limitations of using this compound in lab experiments is the lack of information on its toxicity and side effects.
Future Directions
There are several potential future directions for research on Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate. One area of research could be focused on further exploring the antitumor activity of this compound and its potential as a chemotherapeutic agent. Additionally, more studies could be conducted to investigate the anti-inflammatory, antimicrobial, and antioxidant properties of this compound and their potential applications in the development of new drugs. Finally, research could be conducted to explore the toxicity and side effects of this compound, which would be important for the development of new drugs based on this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid ethyl ester with benzyl alcohol in the presence of a catalyst. This compound has been found to exhibit antitumor, anti-inflammatory, antimicrobial, and antioxidant properties, making it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity and side effects.
Scientific Research Applications
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been the subject of several scientific studies due to its potential applications in various fields. One of the major areas of research has been in the development of new drugs. This compound has been found to exhibit antitumor activity, and several studies have been conducted to explore its potential as a chemotherapeutic agent. Additionally, this compound has also been found to exhibit anti-inflammatory, antimicrobial, and antioxidant properties, making it a promising candidate for the development of new drugs in these areas.
properties
IUPAC Name |
ethyl 1-methyl-3-phenylmethoxypyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-14(17)12-9-16(2)15-13(12)19-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEMKHLBOOZUDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1OCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623247 | |
Record name | Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111493-88-0 | |
Record name | Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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